molecular formula C17H27NO6 B5090234 N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate

N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate

Cat. No. B5090234
M. Wt: 341.4 g/mol
InChI Key: NAECUWLMMSMOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It is commonly used in scientific research to investigate the effects of PPARδ activation on various physiological and biochemical processes.

Mechanism of Action

PPARδ is a nuclear receptor that plays a key role in energy metabolism and inflammation. N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate activates PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects
N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase endurance and improve exercise performance in animal studies. It has also been shown to reduce triglyceride levels and improve lipid metabolism in obese and diabetic animal models. In addition, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows researchers to investigate the specific effects of PPARδ activation on various physiological and biochemical processes. However, one of the limitations of using this drug is that it has been found to cause cancer in animal studies at high doses.

Future Directions

There are several future directions for research related to N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in the prevention and treatment of cardiovascular disease. Additionally, further research is needed to investigate the potential risks associated with long-term use of this drug and to develop safer alternatives.

Synthesis Methods

The synthesis of N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate involves a multistep process that includes the reaction of butylamine with 2-bromoethanol, followed by the reaction of the resulting product with 2-ethoxyphenol. The final product is obtained by reacting the intermediate product with oxalic acid.

Scientific Research Applications

N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate is widely used in scientific research to investigate the effects of PPARδ activation on various physiological and biochemical processes. It is commonly used in studies related to metabolism, cardiovascular disease, and cancer.

properties

IUPAC Name

N-[3-(2-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-5-11-16-12-8-13-18-15-10-7-6-9-14(15)17-4-2;3-1(4)2(5)6/h6-7,9-10,16H,3-5,8,11-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAECUWLMMSMOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

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